molecular formula C44H44N2P2 B8066394 1,2-Cyclohexanediamine, N1,N2-bis[[2-(diphenylphosphino)phenyl]methyl]-, (1S,2S)-

1,2-Cyclohexanediamine, N1,N2-bis[[2-(diphenylphosphino)phenyl]methyl]-, (1S,2S)-

Cat. No.: B8066394
M. Wt: 662.8 g/mol
InChI Key: OBHPYVNBXWUKNY-COCZKOEFSA-N
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Description

1,2-Cyclohexanediamine, N1,N2-bis[[2-(diphenylphosphino)phenyl]methyl]-, (1S,2S)- is a chiral ligand used in asymmetric synthesis and catalysis. This compound is known for its ability to form stable complexes with transition metals, which are essential in various catalytic processes. Its unique structure, featuring both phosphine and amine groups, allows it to participate in a wide range of chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Cyclohexanediamine, N1,N2-bis[[2-(diphenylphosphino)phenyl]methyl]-, (1S,2S)- typically involves the following steps:

    Starting Materials: The synthesis begins with 1,2-cyclohexanediamine and 2-(diphenylphosphino)benzyl chloride.

    Reaction Conditions: The reaction is carried out in the presence of a base, such as sodium hydride or potassium tert-butoxide, in an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

    Procedure: The 1,2-cyclohexanediamine is reacted with 2-(diphenylphosphino)benzyl chloride under reflux conditions in an appropriate solvent, such as tetrahydrofuran or toluene. The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Utilizing large reactors to handle the increased volume of starting materials and reagents.

    Automation: Employing automated systems for precise control of reaction conditions, such as temperature, pressure, and reaction time.

    Purification: Implementing industrial-scale purification techniques, such as crystallization and distillation, to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,2-Cyclohexanediamine, N1,N2-bis[[2-(diphenylphosphino)phenyl]methyl]-, (1S,2S)- undergoes various types of chemical reactions, including:

    Complexation: Forms stable complexes with transition metals, such as palladium, platinum, and rhodium.

    Oxidation: Can be oxidized to form phosphine oxides.

    Substitution: Participates in nucleophilic substitution reactions due to the presence of amine groups.

Common Reagents and Conditions

    Complexation: Typically involves metal salts, such as palladium acetate or rhodium chloride, in the presence of a suitable solvent, like dichloromethane or ethanol.

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic conditions.

Major Products

    Metal Complexes: Formation of metal-ligand complexes, which are crucial in catalytic applications.

    Phosphine Oxides: Resulting from oxidation reactions.

    Substituted Amines: Products of nucleophilic substitution reactions.

Scientific Research Applications

1,2-Cyclohexanediamine, N1,N2-bis[[2-(diphenylphosphino)phenyl]methyl]-, (1S,2S)- has numerous applications in scientific research, including:

    Chemistry: Used as a chiral ligand in asymmetric synthesis, facilitating the production of enantiomerically pure compounds.

    Biology: Investigated for its potential in drug development, particularly in the design of metal-based drugs.

    Medicine: Explored for its role in catalyzing reactions that produce pharmaceutical intermediates.

    Industry: Employed in the production of fine chemicals and polymers through catalytic processes.

Mechanism of Action

The mechanism of action of 1,2-Cyclohexanediamine, N1,N2-bis[[2-(diphenylphosphino)phenyl]methyl]-, (1S,2S)- involves:

    Molecular Targets: Primarily targets transition metals to form stable complexes.

    Pathways: Participates in catalytic cycles, such as hydrogenation and cross-coupling reactions, by stabilizing the metal center and facilitating the transfer of ligands or substrates.

Comparison with Similar Compounds

Similar Compounds

    1,2-Diphenylethylenediamine: Another chiral ligand used in asymmetric synthesis.

    1,2-Bis(diphenylphosphino)ethane: A bidentate ligand commonly used in coordination chemistry.

    1,2-Diaminocyclohexane: A simpler diamine used in various chemical reactions.

Uniqueness

1,2-Cyclohexanediamine, N1,N2-bis[[2-(diphenylphosphino)phenyl]methyl]-, (1S,2S)- is unique due to its combination of phosphine and amine groups, which allows it to participate in a broader range of reactions compared to similar compounds. Its chiral nature also makes it particularly valuable in asymmetric synthesis, providing high enantioselectivity in catalytic processes.

Properties

IUPAC Name

(1S,2S)-1-N,2-N-bis[(2-diphenylphosphanylphenyl)methyl]cyclohexane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H44N2P2/c1-5-21-37(22-6-1)47(38-23-7-2-8-24-38)43-31-17-13-19-35(43)33-45-41-29-15-16-30-42(41)46-34-36-20-14-18-32-44(36)48(39-25-9-3-10-26-39)40-27-11-4-12-28-40/h1-14,17-28,31-32,41-42,45-46H,15-16,29-30,33-34H2/t41-,42-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBHPYVNBXWUKNY-COCZKOEFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)NCC2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)NCC5=CC=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@@H]([C@H](C1)NCC2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)NCC5=CC=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H44N2P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

662.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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